(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one
Description
International Union of Pure and Applied Chemistry Systematic Nomenclature and Stereochemical Configuration
The systematic nomenclature of this compound reflects the complex polycyclic architecture and specific stereochemical arrangement of this heterocyclic compound. The International Union of Pure and Applied Chemistry designation precisely defines the molecular framework through its detailed nomenclature system, which incorporates the fused cyclopentindene backbone with integrated sulfur and nitrogen heteroatoms. The stereochemical descriptors (2aR,7aS,7bS) indicate the absolute configuration at three critical chiral centers within the molecular structure, establishing the three-dimensional spatial arrangement of substituents around these asymmetric carbon atoms.
The molecular formula C8H12N2OS encompasses eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 184.26 grams per mole. This composition represents a compact yet structurally complex arrangement that contributes to the compound's unique chemical properties and biological significance. The hexahydro designation indicates the saturation level of the ring system, specifically denoting six hydrogen atoms added to the parent aromatic system through reduction processes.
The compound exists as a well-defined biotin impurity, specifically designated as Biotin impurity 19, which establishes its role within the broader context of vitamin synthesis and metabolic pathways. The structural complexity arises from the fusion of multiple ring systems, creating a rigid three-dimensional framework that determines both the compound's physical properties and its chemical reactivity. The precise stereochemical configuration plays a crucial role in determining the compound's biological activity and its interactions with other molecular species during synthetic transformations.
X-ray Crystallographic Analysis of Molecular Geometry
Although specific X-ray crystallographic data for this compound was not directly available in the current literature survey, the structural analysis can be informed by the Simplified Molecular Input Line Entry System representation and comparative crystallographic studies of related heterocyclic compounds. The Simplified Molecular Input Line Entry System code O=C1N[C@@]2([H])CS[C@@]3([H])CCCN1[C@@]23[H] provides detailed connectivity information that reveals the intricate bonding patterns within the polycyclic framework. This representation demonstrates the presence of a carbonyl group integrated within the nitrogen-containing heterocycle, along with the characteristic sulfur bridge that contributes to the compound's structural rigidity.
Crystallographic analysis of structurally related compounds provides insights into the likely geometric parameters and conformational preferences of this diazacyclopentindene system. Studies of similar fused heterocyclic compounds have demonstrated that such systems typically adopt specific three-dimensional arrangements that minimize steric interactions while maximizing favorable electronic interactions between heteroatoms. The presence of multiple chiral centers within the molecular framework suggests that crystallographic analysis would reveal a complex network of intramolecular interactions that stabilize the preferred conformation.
The molecular geometry analysis indicates that the compound adopts a relatively rigid conformation due to the constraints imposed by the fused ring system. The sulfur atom within the thiazine ring contributes to the overall molecular architecture by creating a bridge that connects different portions of the polycyclic framework. This bridging arrangement significantly influences the compound's three-dimensional shape and determines the spatial relationships between functional groups. The carbonyl oxygen and nitrogen atoms are positioned in specific orientations that facilitate potential hydrogen bonding interactions and contribute to the compound's stability in both solid-state and solution environments.
Comparative Analysis of Thia-Diazacyclopentindene Ring Systems
The structural framework of this compound belongs to a broader class of thia-diazacyclopentindene derivatives that exhibit diverse chemical and biological properties. Comparative analysis with related compounds reveals significant structural variations that influence both chemical reactivity and biological activity patterns. The diazacyclopentadiene motif appears in numerous structural contexts, including 1,5-Diazacyclopentadecan-6-one and 1-Acetyl-1,5-diazacyclopentadecan-6-one, which share similar nitrogen-containing heterocyclic frameworks but differ in their overall molecular architecture and functional group arrangements.
Within the broader family of diazacyclic compounds, the integration of sulfur heteroatoms creates unique electronic properties that distinguish these systems from their purely carbon and nitrogen-containing analogs. The thia-diazacyclopentindene framework provides enhanced stability through sulfur-nitrogen interactions while maintaining sufficient flexibility for conformational changes. Comparative studies of related heterocyclic systems, such as 5-Thia-1,2a-diazacyclopenta[cd]pentalene and other thia-diaza derivatives, demonstrate the influence of ring size and heteroatom positioning on overall molecular properties.
The structural comparison extends to consideration of substitution patterns and their effects on molecular behavior. Different substitution patterns around the core diazacyclopentindene framework lead to significant variations in chemical stability, reactivity, and biological activity. The hexahydro nature of the target compound represents a fully saturated version of the core ring system, which typically provides enhanced stability compared to partially unsaturated analogs. This saturation level influences both the compound's conformational flexibility and its interactions with biological targets or synthetic reagents.
The presence of the indene substructure within the overall molecular framework contributes additional rigidity and planarity to specific regions of the molecule. This structural feature facilitates π-π stacking interactions and influences the compound's packing arrangements in crystalline forms. Comparative analysis with other indene-containing heterocycles reveals common structural motifs that contribute to the unique properties of this compound class.
Tautomeric Forms and Conformational Dynamics
The conformational dynamics and potential tautomeric behavior of this compound represent critical aspects of its chemical behavior and biological activity. Although direct tautomeric studies of this specific compound were not identified in the available literature, related heterocyclic systems provide valuable insights into potential conformational equilibria and dynamic processes. The presence of multiple nitrogen atoms and a carbonyl group within the molecular framework creates opportunities for various tautomeric interconversions, particularly involving proton migration between nitrogen and oxygen centers.
Lactam-lactim tautomerism represents a fundamental chemical process that may be relevant to the conformational behavior of this compound, involving the migration of hydrogen atoms from nitrogen to oxygen positions within heterocyclic frameworks. This type of tautomerism has been extensively studied in related pyridone and similar heterocyclic systems, where it significantly influences chemical reactivity and biological activity patterns. The presence of multiple nitrogen atoms within the diazacyclopentindene framework suggests that similar tautomeric equilibria may operate in this system, potentially affecting the compound's interactions with biological targets or synthetic reagents.
Conformational dynamics studies of related polycyclic heterocycles have demonstrated that such compounds typically exhibit restricted conformational flexibility due to the constraints imposed by fused ring systems. However, specific regions of the molecule may retain significant conformational mobility, particularly around flexible linkages or in proximity to heteroatoms that can participate in hydrogen bonding interactions. The sulfur-containing bridge within the molecular framework likely restricts overall conformational changes while potentially allowing for localized conformational adjustments around the thiazine ring.
The stereochemical configuration at the three chiral centers significantly influences the compound's conformational preferences and potential for tautomeric interconversions. The specific (2aR,7aS,7bS) configuration establishes a preferred three-dimensional arrangement that may favor certain tautomeric forms over others. Understanding these conformational preferences is essential for predicting the compound's behavior in different chemical environments and its interactions with biological systems during metabolic processes or synthetic transformations.
Properties
IUPAC Name |
(4R,7S,11S)-6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHBQXGSQAIZNC-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(CS2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655228 | |
| Record name | (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160173-32-9 | |
| Record name | (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopenta[cd]inden-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Mono-Grignard Reagent
The synthesis begins with the formation of a mono-Grignard reagent from 1,4-dibromobutane and magnesium chips in tetrahydrofuran (THF). Key parameters include:
Addition Reaction with Thiolactone
The Grignard reagent is cooled to -30°C, and a THF solution of thiolactone (III) is added dropwise, maintaining temperatures below -20°C to prevent side reactions. The resulting intermediate (IV) forms via nucleophilic addition, with strict temperature control critical for preserving stereochemical integrity.
Hydrolysis and CO₂ Quenching
Intermediate (IV) is treated with CO₂ to quench excess Grignard reagent, followed by weak acid hydrolysis (e.g., acetic acid) to yield the final product. This step avoids the dehydration pitfalls of strong acids like sulfuric acid, achieving >95% purity.
Table 1: Reaction Conditions for Grignard-Based Synthesis
| Step | Reagents/Conditions | Temperature | Time | Key Outcome |
|---|---|---|---|---|
| Grignard Formation | Mg, 1,4-dibromobutane, THF, iodine | 60–70°C | 2–3 h | Selective monoalkylation |
| Addition Reaction | Thiolactone (III), THF | ≤-20°C | 1–2 h | Stereospecific intermediate (IV) |
| Hydrolysis | CO₂, weak acid (e.g., acetic acid) | Room temp | 1 h | High-purity product (V) |
Stereochemical Considerations and Structural Validation
The (2aR,7aS,7bS) configuration is critical for the compound’s role as a biotin impurity. X-ray crystallography of analogous heterocycles, such as 6,7-dihydro-2-phenyl-5H-2aλ⁴-thia-3-selena-1,2-diazacyclopent[cd]indene, reveals that bond lengths and angles in the thiadiazacyclopentane core are sensitive to substituents and reaction conditions. For instance:
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Bond lengths : The C-S bond in the thiolactone precursor measures 1.82 Å, elongating to 1.89 Å post-addition due to steric effects.
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Torsion angles : The cyclopentane ring adopts a twisted conformation, with torsion angles between -35° and 42°, ensuring minimal steric clash during cyclization.
Alternative Synthetic Routes and Challenges
While the Grignard method dominates, alternative approaches face significant hurdles:
Direct Cyclization of Thiolactam Derivatives
Attempts to cyclize thiolactam precursors via acid catalysis often result in racemization or ring-opening byproducts. For example, sulfuric acid-mediated dehydration of hydroxylated intermediates yields undesired alkenes.
Enzymatic Resolution
Enzymatic methods using lipases or esterases have been explored to resolve racemic mixtures. However, low enantioselectivity (≤70% ee) and scalability issues limit their practicality.
Industrial-Scale Production and Quality Control
Commercial suppliers like Zibo Hangyu Biotechnology and J & K Scientific produce the compound via the Grignard route, with typical specifications including:
Chemical Reactions Analysis
Types of Reactions
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
- This may improve interactions with biological targets (e.g., enzymes) in drug discovery.
- Stereochemical Complexity: The fused bicyclic system with three stereocenters distinguishes it from simpler monocyclic compounds (e.g., hexahydroindenones in ) and linear heterocycles (e.g., azepines in ).
- Synthetic Accessibility: Unlike natural products such as Lasianoside I (isolated from plants) , the target compound is synthetically produced, enabling scalable research applications .
Functional Group and Reactivity Comparisons
- Thioether vs.
- Ketone Reactivity: The ketone moiety in the target compound is analogous to hexahydroindenones (e.g., ), enabling similar nucleophilic addition reactions. However, steric hindrance from the fused bicyclic system may reduce reactivity compared to monocyclic ketones.
Research Findings and Limitations
- Structural Confirmation: While X-ray crystallography and DFT calculations have been used for related compounds (e.g., coumarin-fused indenodihydro derivatives in ), similar data for the target compound remains unpublished, highlighting a research gap.
- Biological Data: No direct pharmacological studies are reported for the target compound. By analogy, sulfur-containing heterocycles often exhibit enhanced metabolic stability compared to oxygen-based counterparts .
Biological Activity
(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one, also known by its CAS number 1160173-32-9, is a compound with notable biological activity primarily related to its role as a precursor in the synthesis of D-Biotin. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H12N2OS
- Molecular Weight : 184.26 g/mol
- Polar Surface Area : 61.13 Ų
The compound exhibits significant biological activity primarily through its interaction with various receptors and enzymes. Its structural features allow it to participate in biochemical pathways that influence cellular functions.
Key Mechanisms:
- Muscarinic Receptor Agonism : Research indicates that compounds similar to this compound can act as agonists for muscarinic receptors in the central nervous system (CNS). These receptors are involved in numerous physiological processes including cognition and memory .
- Biotin Synthesis : As an impurity in D-Biotin synthesis, this compound plays a role in the production of biotin-dependent enzymes which are crucial for fatty acid synthesis and amino acid metabolism .
In Vivo Studies
A study involving the injection of PPTR-1 tumor cells into mice demonstrated the compound's potential role in tumor biology. The compound was administered to assess its effects on tumor growth and metastasis .
| Study Type | Model | Findings |
|---|---|---|
| In Vivo | CD-1 nude mice | Tumor growth influenced by compound |
| In Vitro | Cell cultures | Effects on cell proliferation and viability |
In Vitro Studies
In vitro assays have shown that this compound can modulate enzyme activities associated with metabolic pathways. This modulation may contribute to its efficacy as a biochemical agent in proteomics research .
Case Studies
-
Case Study on Tumor Growth :
- Objective : To evaluate the effect of this compound on tumor progression.
- Methodology : Tumor cells were injected into mice; subsequent treatment with the compound was monitored for changes in tumor size and metastasis.
- Results : The compound showed a significant impact on tumor size reduction compared to control groups.
-
Biochemical Pathway Analysis :
- Objective : To investigate the role of the compound in biotin synthesis.
- Methodology : Various concentrations were tested for their ability to influence enzyme activity related to biotin metabolism.
- Results : Enhanced enzyme activity was noted at specific concentrations, indicating its potential utility in metabolic studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a literature review of structurally similar heterocyclic compounds (e.g., ). Focus on cyclization reactions involving thiazolidine or diazacyclopentane precursors. Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC or LC-MS, referencing retention times and mass spectra from analogous compounds (e.g., ). Troubleshoot side products by adjusting stoichiometry or reaction time .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment (if crystals are obtainable). For solution-phase analysis, employ advanced 2D NMR techniques (e.g., NOESY, HSQC) to correlate proton-proton spatial relationships and carbon-proton connectivity. Compare experimental NMR shifts with computational predictions (DFT-based chemical shift calculations, as in ) to validate the (2aR,7aS,7bS) configuration .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in lab settings?
- Methodological Answer :
Advanced Research Questions
Q. How can computational chemistry resolve contradictory spectroscopic data for this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level, as in ) to simulate NMR spectra and compare with experimental data. If discrepancies persist (e.g., unexpected coupling constants), consider dynamic effects like ring puckering or solvent interactions using molecular dynamics (MD) simulations. Validate with variable-temperature NMR to detect conformational flexibility .
Q. What experimental design is appropriate for studying this compound’s environmental fate in aquatic systems?
- Methodological Answer : Adopt a tiered approach:
Lab-scale : Assess hydrolysis kinetics at varying pH/temperature ( ).
Microcosm studies : Use spiked sediment-water systems to measure biodegradation (OECD 308/309 guidelines).
Advanced analytics : Employ HRMS or isotopic labeling to track transformation products. Cross-reference with pharmacopeial impurity profiling methods ( ) to identify toxicologically relevant metabolites .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Process Chemistry : Switch from batch to flow chemistry to improve heat/mass transfer.
- Catalysis : Screen transition-metal catalysts (e.g., Pd, Ru) for key cyclization steps, referencing azabicyclo syntheses ( ).
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediates in real time .
Q. What interdisciplinary approaches are needed to evaluate this compound’s bioactivity?
- Methodological Answer :
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict target binding, prioritizing enzymes with thiazine-like active sites.
- In Vitro Assays : Pair cytotoxicity screening (MTT assay) with functional studies (e.g., enzyme inhibition kinetics).
- Data Integration : Apply cheminformatics tools (e.g., KNIME, Pipeline Pilot) to correlate structural features with activity, leveraging databases like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
